molecular formula C11H7ClN2O4 B1194056 N-(2-chlorophenyl)-5-nitro-2-furamide

N-(2-chlorophenyl)-5-nitro-2-furamide

Cat. No.: B1194056
M. Wt: 266.64 g/mol
InChI Key: DBSXHMSKBNARHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-nitro-2-furamide: is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-5-nitro-2-furamide typically involves the nitration of a furan derivative followed by the introduction of the chlorophenyl group. One common method includes the following steps:

    Nitration of Furan: Furan is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitrofuran.

    Amidation: The 5-nitrofuran is then reacted with 2-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-5-nitro-2-furamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-5-nitro-2-furamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents.

Medicine: Due to its antimicrobial properties, this compound is investigated for potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.

Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-nitro-2-furamide involves the generation of reactive oxygen species (ROS) upon metabolic activation. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The compound targets bacterial enzymes involved in DNA synthesis and repair, disrupting their function and inhibiting bacterial growth.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-nitro-2-thiopheneamide
  • N-(2-chlorophenyl)-5-nitro-2-pyrroleamide
  • N-(2-chlorophenyl)-5-nitro-2-imidazoleamide

Comparison: N-(2-chlorophenyl)-5-nitro-2-furamide is unique due to its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene, pyrrole, or imidazole rings. These differences can influence the compound’s reactivity, stability, and biological activity. For instance, the furan ring is more electron-rich compared to the thiophene ring, which can affect the compound’s interaction with biological targets.

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)

InChI Key

DBSXHMSKBNARHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

solubility

39.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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